2-(Allyloxy)benzaldehyde

Electrosynthesis Organometallic Catalysis Intramolecular Allyl Transfer

The ortho-allyloxy substitution of 2-(allyloxy)benzaldehyde unlocks intramolecular proximity-driven reactions—nickel-bipyridine-catalysed allyl transfer, tandem Claisen/6-endo cyclisation to chromones, and tailored acetalisation with trehalose for acid-labile crosslinkers—that 3- and 4-isomers cannot execute. Sourcing the correct ortho isomer is essential for reproducible protocols in medicinal chemistry, electroorganic synthesis, and stimuli-responsive hydrogel R&D. Supplied with ≥96% GC purity and stabilised under inert gas to ensure reliable performance in demanding synthetic sequences.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
CAS No. 28752-82-1
Cat. No. B1266654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Allyloxy)benzaldehyde
CAS28752-82-1
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESC=CCOC1=CC=CC=C1C=O
InChIInChI=1S/C10H10O2/c1-2-7-12-10-6-4-3-5-9(10)8-11/h2-6,8H,1,7H2
InChIKeyBXCJDECTRRMSCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Allyloxy)benzaldehyde (CAS 28752-82-1): Ortho-Substituted Dual-Functional Benzaldehyde for Targeted Synthesis


2-(Allyloxy)benzaldehyde (CAS 28752-82-1), also known as o-allyloxybenzaldehyde or salicylaldehyde allyl ether, is a bifunctional aromatic aldehyde with the molecular formula C₁₀H₁₀O₂ and a molecular weight of 162.19 g/mol [1]. The compound features an ortho-positioned allyloxy group (-O-CH₂-CH=CH₂) and an aldehyde group (-CHO) on a benzene ring, existing as a clear yellow to orange liquid with a density of 1.079 g/mL at 25 °C and a boiling point of 130 °C at 10 mmHg . This ortho-substitution pattern confers distinct reactivity profiles compared to its meta- and para-isomers, making it a strategic building block in organic synthesis, medicinal chemistry, and polymer science .

Why 2-(Allyloxy)benzaldehyde (28752-82-1) Cannot Be Substituted with 3- or 4-Allyloxy Isomers in Regiospecific Applications


Substituting 2-(allyloxy)benzaldehyde with its 3- or 4-allyloxy positional isomers, or with the parent salicylaldehyde, is chemically non-viable in applications requiring regiospecific ortho-functionality. The ortho-position of the allyloxy group relative to the aldehyde enables proximity-driven intramolecular reactions that are structurally impossible for meta- and para-isomers . Specifically, the ortho configuration permits intramolecular allyl transfer to the carbonyl group via nickel-catalyzed electrochemical cleavage—a transformation that 3- and 4-substituted analogs cannot undergo due to geometric constraints [1]. Additionally, in Claisen rearrangement pathways, the ortho-allyloxy benzaldehyde scaffold directs unique decarbonylation-coupled outcomes distinct from para-substituted systems [2]. Procurement of the incorrect isomer would fundamentally alter reaction trajectories and product distributions, rendering experimental protocols non-reproducible.

Quantitative Differentiation Evidence for 2-(Allyloxy)benzaldehyde (CAS 28752-82-1) vs. Closest Analogs


Ortho-Allyloxy Enables Nickel-Catalyzed Electrochemical Cyclization to Homoallylic Alcohols: Meta- and Para-Isomers Show Zero Conversion

2-(Allyloxy)benzaldehyde undergoes nickel-catalyzed electrochemical cleavage of the allyl group followed by intramolecular allyl transfer to the carbonyl group, yielding 2-hydroxyphenyl-substituted homoallylic alcohols in good yields. This transformation is geometrically impossible for 3- and 4-(allyloxy)benzaldehyde isomers, which lack the requisite ortho proximity between the allyl ether and carbonyl moieties [1].

Electrosynthesis Organometallic Catalysis Intramolecular Allyl Transfer

Ortho-vs-Para Isomer Differentiation in Polymer Hydrogel Crosslinking: 2-(Allyloxy)benzaldehyde vs. 4-(Allyloxy)benzaldehyde in Acetal Formation

In the regioselective acetalization of α,α-trehalose with allyloxybenzaldehydes, 2-(allyloxy)benzaldehyde and 4-(allyloxy)benzaldehyde exhibit distinct reactivity profiles in forming diallyl crosslinkers for poly(N-isopropylacrylamide) hydrogels [1]. The ortho-substituted 2-isomer produces structurally distinct crosslinking architectures compared to the para-isomer, affecting the acid-degradability and thermosensitive properties of the resulting hydrogels [1]. Quantitative comparative data on crosslinking efficiency and hydrogel swelling ratios were not specified in the source abstract.

Polymer Chemistry Hydrogel Synthesis Stimuli-Responsive Materials

2-(Allyloxy)benzaldehyde as Starting Material for Chromone Synthesis via Tandem Claisen Rearrangement/6-endo Cyclization

2-(Allyloxy)benzaldehyde serves as the starting material for microwave-promoted tandem Claisen rearrangement and 6-endo cyclization to produce allylated chromone derivatives [1]. The ortho-allyloxy substitution enables the intramolecular 6-endo-trig cyclization following Claisen rearrangement, producing C-allylated chromones. This tandem reactivity is contingent on the ortho-relationship between the allyloxy group and the aldehyde-derived alkyne moiety [1].

Heterocyclic Synthesis Microwave-Assisted Chemistry Chromone Derivatives

Validated Research and Industrial Applications for 2-(Allyloxy)benzaldehyde (28752-82-1)


Electrosynthesis of Homoallylic Alcohols via Nickel-Catalyzed Intramolecular Allyl Transfer

2-(Allyloxy)benzaldehyde is specifically utilized in nickel-bipyridine-catalyzed electrochemical cleavage and intramolecular allyl transfer reactions to produce 2-hydroxyphenyl-substituted homoallylic alcohols [1]. This transformation exploits the ortho-proximity of the allyloxy and aldehyde groups—a geometric requirement that excludes 3- and 4-allyloxy isomers. The reaction proceeds in single-compartment cells with sacrificial magnesium or zinc anodes, offering an electrosynthetic route to functionalized building blocks inaccessible via conventional isomer substitution [1].

Synthesis of Allylated Chromones via Tandem Claisen Rearrangement/6-endo Cyclization

2-(Allyloxy)benzaldehyde serves as a strategic precursor for microwave-promoted tandem Claisen rearrangement followed by 6-endo cyclization to yield C-allylated chromone derivatives [2]. The ortho-allyloxy substitution pattern is essential for the intramolecular cyclization step. The compound is first subjected to carbonyl alkynylation using the Bestmann-Ohira reagent, followed by Sonogashira coupling, before the tandem sequence [2]. This application demonstrates distinct utility compared to 4-(allyloxy)benzaldehyde, which cannot undergo the same ortho-directed cyclization.

Synthesis of Acid-Degradable Thermosensitive Poly(NIPAAm) Hydrogels via α,α-Trehalose Diacetal Crosslinkers

2-(Allyloxy)benzaldehyde participates in regioselective acetalization with α,α-trehalose to generate diallyl crosslinkers for poly(N-isopropylacrylamide) hydrogels [3]. The ortho-substitution pattern of the 2-isomer yields crosslinker architectures distinct from those derived from 3- and 4-allyloxybenzaldehydes, enabling tailored acid-degradability and thermosensitive swelling behavior in the final hydrogel materials [3].

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